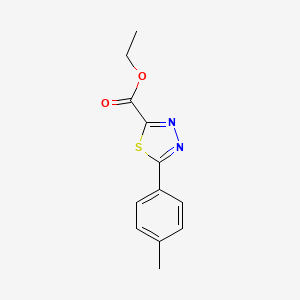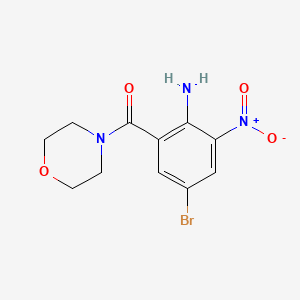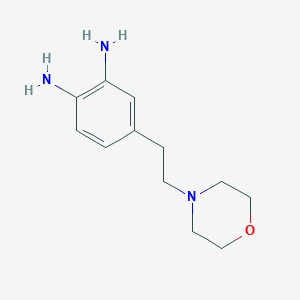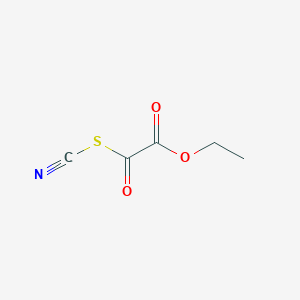
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, also known as 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, is a member of the family of thiadiazole compounds. It is a white to off-white crystalline powder that is insoluble in water and soluble in most organic solvents. This compound has a wide range of applications in the scientific research field, including medicinal chemistry, biochemistry, and pharmaceutical sciences.
Applications De Recherche Scientifique
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmaceutical sciences. In medicinal chemistry, this compound has been used to synthesize novel thiadiazole derivatives with potential anti-inflammatory, anti-diabetic, and anti-cancer activities. In biochemistry, this compound has been used to study the mechanism of action of thiadiazole-based drugs. In pharmaceutical sciences, this compound has been used to develop novel pharmaceutical formulations with improved drug delivery properties.
Mécanisme D'action
The mechanism of action of ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is not fully understood. However, it is believed that this compound binds to the cysteine residues of proteins, which modifies their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate have not been extensively studied. However, some studies have suggested that this compound has anti-inflammatory, anti-diabetic, and anti-cancer activities. In addition, this compound has been shown to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments include its low cost and its availability in a wide range of concentrations. The main limitation of this compound is its insolubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
The future directions for ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate research include further investigation of its biochemical and physiological effects, development of novel pharmaceutical formulations, and exploration of its potential applications in other scientific fields. In addition, further research should be conducted on the mechanism of action of this compound and its potential interactions with other drugs. Finally, more research should be conducted to explore the potential of this compound as an anticancer agent.
Propriétés
IUPAC Name |
ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBKTGXAUUZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)





![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)